2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound that features multiple functional groups, including benzothiazole, dithioloquinoline, and ethanone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multi-step organic reactions. The starting materials might include benzothiazole derivatives, ethoxy compounds, and dithioloquinoline precursors. Common synthetic routes could involve:
Step 1: Formation of the benzothiazole moiety through cyclization reactions.
Step 2: Introduction of the ethoxy and dimethyl groups via alkylation reactions.
Step 3: Formation of the dithioloquinoline core through condensation reactions.
Step 4: Final coupling of the benzothiazole and dithioloquinoline units under specific conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up reactions: to industrial volumes.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice.
Purification techniques: such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Common solvents might include dichloromethane (DCM), ethanol, or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it might interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone would depend on its specific application. For example:
Biological activity: The compound might interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Material properties: The compound’s structure might impart specific physical or chemical properties to materials, such as increased stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole moieties.
Dithioloquinoline derivatives: Compounds with similar dithioloquinoline cores.
Ethanone derivatives: Compounds with similar ethanone functional groups.
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone lies in its combination of multiple functional groups, which might confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C23H20N2O2S5 |
---|---|
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(7-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C23H20N2O2S5/c1-4-27-13-9-10-14-16(11-13)25(23(2,3)20-19(14)21(28)32-31-20)18(26)12-29-22-24-15-7-5-6-8-17(15)30-22/h5-11H,4,12H2,1-3H3 |
InChI Key |
VYZZWBHRNARFMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C(N2C(=O)CSC4=NC5=CC=CC=C5S4)(C)C)SSC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.